molecular formula C19H20N2O4 B2799060 3,4-dimethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide CAS No. 896361-02-7

3,4-dimethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide

Katalognummer: B2799060
CAS-Nummer: 896361-02-7
Molekulargewicht: 340.379
InChI-Schlüssel: JALJSOLKHCBKAZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4-dimethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide is a chemical compound of significant interest in medicinal chemistry research, particularly for the development of novel therapeutic agents. Its structure incorporates a benzamide moiety linked to a 5-oxopyrrolidine scaffold, a feature present in compounds with documented pharmacological activities. Scientific literature indicates that derivatives containing the 5-oxopyrrolidin-3-yl group are investigated for their anti-inflammatory and analgesic potentials, acting through the inhibition of key enzymes like cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) . Furthermore, structurally related molecules with dimethoxybenzamide groups are frequently explored in anticancer drug discovery programs, where they are evaluated as inhibitors of specific protein targets . This compound serves as a versatile chemical building block, enabling researchers to probe structure-activity relationships (SAR) and optimize properties such as potency and selectivity. Its primary value lies in its application as a reference standard and a key intermediate in the synthesis of more complex molecules for biochemical screening and pharmacological profiling. This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Eigenschaften

IUPAC Name

3,4-dimethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-24-16-9-8-13(10-17(16)25-2)19(23)20-14-11-18(22)21(12-14)15-6-4-3-5-7-15/h3-10,14H,11-12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JALJSOLKHCBKAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2CC(=O)N(C2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide typically involves the following steps:

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Attachment of the Benzamide Group: The benzamide group is introduced through an amide coupling reaction, often using reagents such as carbodiimides (e.g., DCC) or coupling agents like EDCI.

    Introduction of Dimethoxy Groups: The dimethoxy groups are typically introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

3,4-dimethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or pyrrolidinones.

Wissenschaftliche Forschungsanwendungen

3,4-dimethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of pharmaceuticals and fine chemicals.

Wirkmechanismus

The mechanism of action of 3,4-dimethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Benzamide Derivatives

Structural and Functional Group Variations

The table below highlights key structural differences and similarities between the target compound and related benzamides:

Compound Name Molecular Formula Key Substituents Biological Activity (if reported) Reference
3,4-Dimethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide (Target) C20H20N2O4 3,4-Dimethoxy benzamide; 5-oxo-1-phenylpyrrolidin-3-yl Not explicitly reported
3,4-Dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide (4Y0) C18H17N3O3 3,4-Dimethoxy benzamide; 5-phenylpyrazole Not reported; structural analog
2-Tetradecanoylamino-1-(3-carboxyphenyl)benzamide (Compound 17) C24H28N2O4 2-Tetradecanoylamino; 3-carboxyphenyl 79% PCAF HAT inhibition at 100 μM
3,4-Dimethoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide C20H22N2O4 3,4-Dimethoxy benzamide; 2-(5-methoxyindol-3-yl)ethyl Not reported; neuroleptic structural analog

Key Observations

Role of the Heterocyclic Substituent
  • However, the phenyl group on the pyrrolidinone may counterbalance this by increasing lipophilicity, influencing membrane permeability .
  • In contrast, pyrazole-containing analogs (e.g., 4Y0) prioritize aromatic interactions, which may enhance binding to flat enzymatic pockets but reduce metabolic stability due to oxidative susceptibility .
Impact of Substituent Position and Chain Length
  • Long acyl chains (e.g., tetradecanoylamino in Compound 17) significantly enhance PCAF HAT inhibitory activity (79% at 100 μM), suggesting hydrophobic interactions are critical for target engagement . The target compound lacks such chains but compensates with methoxy groups, which may mediate π-π stacking or hydrogen bonding.
  • However, their positional effects (e.g., 3-carboxy vs. 4-carboxy in ) show minimal impact on activity, implying flexibility in substituent placement .
Pharmacological Implications
  • Neuroleptic benzamides (e.g., amisulpride, tiapride) share structural similarities but prioritize dopamine receptor antagonism. The target compound’s pyrrolidinone moiety may redirect activity toward non-neuroleptic targets, such as histone acetyltransferases (HATs) or kinases .
  • PCAF HAT inhibition in Compound 17 highlights the importance of the 2-acylamino group, absent in the target compound. This suggests divergent mechanisms of action, though both may share a benzamide scaffold for binding .

Analytical and Computational Considerations

  • Structural Differentiation: Benzamide derivatives are notoriously challenging to distinguish due to overlapping functional groups (e.g., methoxy, carboxy). Techniques like mass spectrometry and NMR are critical for resolving subtle differences .

Biologische Aktivität

3,4-Dimethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide is a synthetic compound with potential therapeutic applications. Its structure includes a pyrrolidinone moiety, which is known for various biological activities, including enzyme inhibition and receptor modulation. This article reviews the biological activity of this compound based on recent research findings, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

The molecular formula of 3,4-dimethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide is C19H20N2O4, with a molecular weight of 340.379 g/mol. The compound features two methoxy groups on the benzene ring and a pyrrolidinone structure that contributes to its biological properties .

Anticancer Properties

Research has indicated that compounds similar to 3,4-dimethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide exhibit significant cytotoxicity against various cancer cell lines. For instance, studies on related pyrrolidinone derivatives have shown selective toxicity towards malignant cells while sparing non-malignant cells. The selectivity index (SI) was used to evaluate the effectiveness of these compounds against human malignant cells (e.g., HL-60 leukemia cells) compared to non-malignant cells .

Table 1: Cytotoxicity Data of Pyrrolidinone Derivatives

CompoundCC50 (µM)Selectivity Index
3,4-Dimethoxy Compound0.510
Control Compound52

CC50 refers to the concentration required to inhibit cell growth by 50% .

The mechanism by which 3,4-dimethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide exerts its biological effects may involve several pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby disrupting normal cellular functions.
  • Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing signaling pathways related to cell growth and apoptosis .
  • Induction of Apoptosis : Similar compounds have been shown to activate caspases and induce mitochondrial membrane depolarization, leading to programmed cell death in cancer cells .

Case Studies

A notable study investigated the effects of a structurally similar compound on human colon carcinoma cells (HCT116). The results demonstrated that the compound induced apoptosis through the activation of caspases and increased reactive oxygen species (ROS) production, which are critical mediators in cancer therapy .

Applications in Medicine

Given its promising biological activities, 3,4-dimethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide is being explored for various therapeutic applications:

  • Antineoplastic Agent : Due to its selective toxicity towards cancer cells.
  • Anti-inflammatory Agent : Potential modulation of inflammatory pathways could lead to therapeutic benefits in inflammatory diseases.
  • Analgesic Properties : Its interaction with pain receptors may provide relief in pain management scenarios .

Q & A

Q. What are the key synthetic pathways for 3,4-dimethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide, and how are intermediates purified?

The synthesis typically involves two main steps: (1) formation of the pyrrolidinone ring and (2) coupling with the 3,4-dimethoxybenzamide moiety. The pyrrolidinone ring is synthesized via cyclization of a phenyl-substituted γ-lactam precursor, followed by amide bond formation using carbodiimide coupling agents. Purification at each step often employs recrystallization (for crystalline intermediates) or column chromatography (for non-crystalline products) to achieve >95% purity .

Key Reaction Conditions :

StepReagents/ConditionsYield (%)
1DCC, DMAP, DCM, RT60–70
2HATU, DIPEA, DMF75–85

Q. Which analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy groups at C3/C4, pyrrolidinone ring protons).
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺: 397.18).
  • HPLC : Purity assessment (>98%) using a C18 column with acetonitrile/water gradient .

Q. How is X-ray crystallography applied to resolve its molecular structure?

Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) determines bond lengths, angles, and torsional conformations. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) and WinGX for visualization are standard .

Advanced Research Questions

Q. How can researchers address contradictions in crystallographic data during refinement?

Discrepancies in thermal displacement parameters or occupancy factors may arise from disorder in the pyrrolidinone ring. Strategies include:

  • Applying restraints (e.g., DFIX, SIMU) in SHELXL.
  • Testing alternative space groups to resolve twinning.
  • Cross-validating with spectroscopic data (e.g., NOESY for spatial proximity) .

Q. What structure-activity relationship (SAR) insights exist for analogs of this compound?

Comparative studies with structural analogs reveal:

Analog ModificationBiological Activity ChangeReference
Methoxy → hydroxy at C3/C4Reduced lipophilicity; ↑ solubility
Phenyl → pyridyl in pyrrolidinoneEnhanced receptor binding affinity

These changes impact pharmacokinetics (e.g., logP) and target engagement (e.g., IC50 shifts in enzyme assays).

Q. What experimental design optimizes synthetic yield and scalability?

  • Catalyst Screening : HATU outperforms DCC in coupling efficiency (85% vs. 65% yield).
  • Solvent Optimization : DMF > DCM for amide bond formation due to better reagent solubility.
  • Temperature Control : Maintaining 0–5°C during coupling minimizes side reactions .

Q. How does the compound’s stability under varying pH and temperature conditions affect pharmacological assays?

Stability studies (pH 1–10, 25–37°C) show:

  • Degradation : Rapid hydrolysis of the amide bond at pH < 2 (simulated gastric fluid).
  • Storage : Stable at −20°C in DMSO for >6 months. Pre-formulation with cyclodextrin enhances aqueous stability .

Q. Which in vitro models are suitable for evaluating its biological activity?

  • Enzyme Inhibition : Fluorescence-based assays (e.g., serine proteases) with IC50 determination.
  • Cellular Uptake : Radiolabeled compound in Caco-2 monolayers assesses permeability (Papp > 1 × 10⁻⁶ cm/s indicates good absorption) .

Q. What strategies ensure batch-to-batch consistency in purity?

  • HPLC Method : Reverse-phase chromatography with UV detection (λ = 254 nm).
  • Acceptance Criteria : ≥98% purity, RSD < 2% for retention time across batches .

Methodological Recommendations

  • Data Reproducibility : Validate synthetic protocols with triplicate runs and orthogonal characterization (e.g., IR for functional groups).
  • Crystallography Troubleshooting : Use PLATON to check for missed symmetry or twinning .
  • Biological Assays : Include positive controls (e.g., known kinase inhibitors) to benchmark activity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.